molecular formula C17H13F2N3O2S2 B2743719 2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893984-58-2

2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2743719
CAS No.: 893984-58-2
M. Wt: 393.43
InChI Key: BMNPLONXIHVBEJ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a synthetic organic compound designed for research applications. Its structure incorporates two privileged scaffolds in medicinal chemistry: the imidazo[2,1-b]thiazole system and a benzenesulfonamide group, linked through a phenyl bridge. The imidazo[2,1-b]thiazole core is a fused bicyclic heteroaromatic system known to be associated with a wide spectrum of pharmacological activities. Derivatives of this scaffold have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The specific incorporation of a 2,5-difluorobenzenesulfonamide moiety is a strategic feature, as sulfonamide groups are classic pharmacophores known to act as enzyme inhibitors and are present in many therapeutic agents. The fluorine atoms are often used in drug design to modulate electronic properties, lipophilicity, and metabolic stability. This molecular architecture suggests potential for this compound to be a valuable tool in biochemical and pharmacological research, particularly in the screening and development of new enzyme inhibitors or receptor ligands. Researchers may find it useful in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S2/c18-12-3-6-14(19)16(9-12)26(23,24)21-13-4-1-11(2-5-13)15-10-22-7-8-25-17(22)20-15/h1-6,9-10,21H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPLONXIHVBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene (PhH) for several hours . The specific structure of the starting materials can influence the outcome of the reaction, leading to the formation of various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in:

  • Benzene sulfonamide backbone with 2,5-difluoro substituents.

Comparisons with structurally related compounds are summarized below:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2,5-Difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide C₁₇H₁₂F₂N₃O₂S₂ ~406.4 2,5-difluoro, benzene sulfonamide Hypothesized COX-2 inhibition -
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide C₁₈H₁₃F₂N₃O₂S₂ 405.437 Methanesulfonamide, 2,5-difluorophenyl Unreported
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Not provided - Methylsulfonyl, dimethylamine at C-5 Potent COX-2 inhibitor (IC₅₀ = 0.03 µM)
T0901317 (N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide) C₁₇H₁₂F₉NO₃S 447.92 Hexafluoro, trifluoroethyl LXR agonist, RORα/γ inverse agonist

Critical Analysis of Substituent Effects

Methylsulfonyl groups in COX-2 inhibitors () are critical for selectivity; the target’s benzene sulfonamide may mimic this interaction but requires validation .

Fluorine Substitution: The 2,5-difluoro pattern on the benzene ring increases lipophilicity and metabolic stability compared to non-fluorinated analogs, similar to T0901317’s trifluoroethyl group .

Heterocyclic Systems :

  • The imidazo[2,1-b]thiazole core provides planar rigidity, favoring interactions with hydrophobic binding pockets. This contrasts with 1,2,4-triazoles (), which are more flexible and may alter pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-difluoro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide precursors under acidic or thermal conditions .
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution between 2,5-difluorobenzenesulfonyl chloride and the amino-functionalized phenyl-imidazo-thiazole intermediate .
  • Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) and reaction temperatures (60–80°C) .

Key Data:

StepReaction TypeYield (%)Purity (HPLC)
1Cyclization65–75≥95%
2Sulfonylation50–60≥90%

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of fluorine atoms (¹⁹F NMR) and imidazo-thiazole ring substitution patterns (¹H/¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS): Determines molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Example Workflow:

Structural Confirmation: ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazo-thiazole H), 7.85–7.60 (m, aromatic H).

Purity Check: HPLC retention time = 4.2 min (C18 column, acetonitrile/water gradient).

Q. What is the hypothesized mechanism of biological activity for this compound?

The compound likely targets enzymes or receptors via:

  • Sulfonamide Group: Acts as a hydrogen-bond donor/acceptor, inhibiting enzymes like carbonic anhydrase or kinases .
  • Fluorine Atoms: Enhance metabolic stability and membrane permeability via hydrophobic interactions .
  • Imidazo-Thiazole Core: Binds to ATP pockets in kinases or modulates ion channels .

Supporting Evidence:

  • In vitro assays show IC₅₀ values <1 µM against cancer cell lines (e.g., MCF-7) .
  • Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

Methodological Approach:

  • Design of Experiments (DoE): Screen parameters (temperature, solvent, stoichiometry) using a factorial design .
  • Catalyst Selection: Test Lewis acids (e.g., ZnCl₂) to activate sulfonyl chloride electrophilicity .
  • Real-Time Monitoring: Use FTIR to track sulfonamide bond formation (disappearance of S=O stretch at 1370 cm⁻¹) .

Case Study:

ConditionYield Improvement (%)
DMF vs. THF+15
0.5 eq. ZnCl₂+20

Q. How can contradictory bioactivity data across studies be resolved?

Strategies:

  • Structural Validation: Re-analyze crystallographic data (e.g., using SHELX or SIR97 ) to confirm regiochemistry.
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified fluorine positions or imidazo-thiazole substituents .
  • Assay Standardization: Compare results under identical conditions (e.g., pH 7.4, 10% FBS) .

Example:
Contradictory IC₅₀ values (0.5 vs. 5 µM) for kinase inhibition were traced to differences in buffer ionic strength .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

Protocol:

  • LogP Calculation: Use Molinspiration or SwissADME to assess lipophilicity (predicted LogP = 3.2) .
  • Metabolic Stability: Simulate cytochrome P450 interactions via Schrödinger’s QikProp .
  • Solubility Enhancement: Co-crystal screening (e.g., with succinic acid) using Mercury CSD .

Q. How can crystallographic data resolve ambiguities in fluorine atom positioning?

Workflow:

Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) .

Refinement: Apply SHELXL for anisotropic displacement parameters and Fourier maps to locate fluorine atoms .

Validation: Check R-factors (R₁ < 5%) and residual electron density (<0.3 e⁻/ų) .

Example:
A misassigned fluorine position in the benzene ring was corrected via Hirshfeld surface analysis .

Q. What strategies improve compound solubility for in vivo studies?

Approaches:

  • Prodrug Design: Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .
  • Co-Solvent Systems: Use 10% DMSO/90% saline for intravenous administration .

Data:

FormulationSolubility (mg/mL)Bioavailability (%)
Free Compound0.0412
Liposomal1.245

Q. How can researchers validate target engagement in cellular assays?

Methods:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein stability shifts after compound treatment .
  • Fluorescence Polarization: Track displacement of fluorescent probes (e.g., FITC-labeled ATP) .
  • CRISPR Knockout: Compare activity in wild-type vs. target gene-knockout cell lines .

Case Study:
CETSA confirmed target engagement with EGFR (ΔTₘ = 4.5°C at 10 µM) .

Q. What are best practices for handling discrepancies in computational vs. experimental binding affinities?

Resolution Steps:

Force Field Adjustment: Re-parameterize charges for fluorine atoms in docking software .

Explicit Solvent MD Simulations: Run 100 ns trajectories to account for solvent effects .

Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure ΔH and Kd .

Example:
Docking-predicted Kd = 10 nM vs. ITC-measured Kd = 50 nM due to omitted solvent entropy .

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